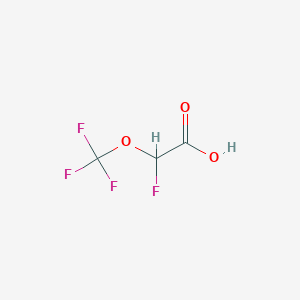
2-Fluoro-2-(trifluoromethoxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-2-(trifluoromethoxy)acetic acid is a chemical compound with the molecular formula C3H2F4O3 . It is a solid at room temperature .
Molecular Structure Analysis
The molecular formula of this compound is C3H2F4O3 . The average mass is 180.030 Da and the monoisotopic mass is 179.984589 Da .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 180.03 .Scientific Research Applications
Fluorographic Detection in Biochemical Research
One application involves the optimization of fluorographic procedures using acetic acid as the solvent for 2,5-diphenyloxazole (PPO), which presents technical advantages such as no need to pre-fix proteins in gels, allowing the use of either agarose or acrylamide gels. This method is highlighted for its simplicity, sensitivity, and efficiency, making it a valuable alternative in biochemical analysis (Skinner & Griswold, 1983).
Safety Assessment for Use in Food Contact Materials
The safety assessment of fluoroacetic acid derivatives for use in food contact materials has been addressed. Specifically, perfluoro{acetic acid, 2-[(5-methoxy-1, 3-dioxolan-4-yl)oxy]}, ammonium salt, was evaluated and found to have no safety concern for consumers if used under specified conditions, highlighting the importance of evaluating the safety profiles of chemical compounds in consumer products (Flavourings, 2014).
Fluorinated Acetic Acids in Organic Synthesis
Fluoroacetic acid and its derivatives, including trifluoroacetic acid, are significant in organic synthesis, where they undergo reactions typical of acetic acid. Their utility spans from being solvents for proteins and polyesters to serving as precursors in the synthesis of various organic compounds. The electron-withdrawing nature of the fluorine atoms imparts unique reactivity and physical properties to these compounds, underscoring their importance in chemical synthesis (Elliott, 2000).
Photoredox Catalysis for Fluoromethylation
Photoredox catalysis using fluorinated acetic acids has emerged as a powerful tool for the fluoromethylation of carbon-carbon multiple bonds, illustrating the role of these compounds in facilitating novel chemical transformations. This technology enables efficient and selective radical fluoromethylation, expanding the toolkit available for the synthesis of organofluorine compounds, which are of significant interest in pharmaceuticals and agrochemicals (Koike & Akita, 2016).
Environmental Analysis of Fluorinated Acids
The development of analytical methods for the detection of fluorinated acids, including trifluoroacetic acid, in environmental samples highlights the relevance of fluoroacetic acid derivatives in environmental science. These methods are crucial for understanding the distribution and impact of fluorinated compounds in the environment, informing both regulatory policies and environmental protection efforts (Ellis et al., 2000).
Safety and Hazards
properties
IUPAC Name |
2-fluoro-2-(trifluoromethoxy)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2F4O3/c4-1(2(8)9)10-3(5,6)7/h1H,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHNGIQVEXYDMAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)(OC(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2F4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-Chlorophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2687584.png)

![N-[(6-chloropyridin-3-yl)sulfonyl]-3-methoxy-4-methylbenzamide](/img/structure/B2687586.png)


![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2687590.png)
![1-(3-(diethylamino)propyl)-3-hydroxy-4-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2687592.png)
![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2687599.png)

![N-(1-cyanocyclohexyl)-2-{[1-(2,4-dichlorophenyl)ethyl]amino}acetamide](/img/structure/B2687601.png)
![2-(benzo[d]thiazol-2-ylthio)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2687602.png)

![2-(((2-aminoethyl)thio)methyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2687605.png)
